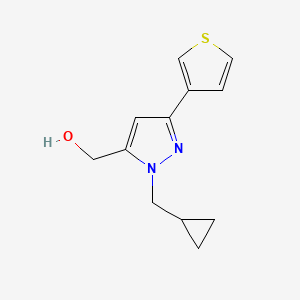

(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c15-7-11-5-12(10-3-4-16-8-10)13-14(11)6-9-1-2-9/h3-5,8-9,15H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYRPSRYOSVESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CSC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves the following sequence:

- Construction of the pyrazole core

- Introduction of the thiophen-3-yl and cyclopropylmethyl substituents

- Installation of the hydroxymethyl group at the 5-position

Pyrazole Ring Construction

Method A: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

- A 1,3-dicarbonyl precursor (such as a β-diketone or β-ketoester) is condensed with a hydrazine derivative, often in ethanol or methanol, sometimes with acid catalysis (e.g., acetic acid).

- For 3-substituted pyrazoles, a chalcone (α,β-unsaturated ketone) bearing the thiophen-3-yl group can be used, reacting with hydrazine hydrate to yield the corresponding pyrazole.

Method B: Metal-Catalyzed Cyclization

Hydroxymethylation at the 5-Position

- The hydroxymethyl group can be introduced by formylation of the 5-position (via a Vilsmeier–Haack reaction or similar) followed by reduction of the formyl group to the hydroxymethyl group using sodium borohydride or another mild reducing agent.

- Alternatively, the starting 1,3-dicarbonyl compound can be selected to contain a protected hydroxymethyl group, which is deprotected in the final step.

Example Synthetic Route

| Step | Reaction Type | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Chalcone Formation | Thiophen-3-carboxaldehyde + cyclopropylmethyl ketone, piperidine, ethanol | Synthesize α,β-unsaturated ketone |

| 2 | Pyrazole Cyclization | Hydrazine hydrate, ethanol, acetic acid | Form pyrazole ring |

| 3 | N-Alkylation | Cyclopropylmethyl bromide, K2CO3, DMF | Introduce cyclopropylmethyl group |

| 4 | Hydroxymethylation | Vilsmeier–Haack formylation, then NaBH4 reduction | Install hydroxymethyl group |

Data Table: Key Synthetic Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent | Ethanol, DMF | For condensation and alkylation |

| Catalyst/Base | Piperidine, K2CO3 | For chalcone formation and alkylation |

| Temperature | 25–80°C | Room temp to moderate heating |

| Reaction Time | 2–24 hours | Step-dependent |

| Yield (literature range) | 40–80% (stepwise) | Overall yield depends on purification |

| Purification | Column chromatography | Silica gel, eluent: EtOAc/hexane |

Research Findings and Notes

- Functionalization : Introduction of thiophene and cyclopropylmethyl groups is commonly achieved via alkylation and cross-coupling, both robust and scalable for research-scale synthesis.

- Pyrazole Core Assembly : Cyclocondensation of chalcones with hydrazine is a well-documented, high-yielding method for constructing the pyrazole scaffold, with microwave irradiation or sonication sometimes used to accelerate the reaction and improve yields.

- Hydroxymethylation : The Vilsmeier–Haack reaction followed by reduction is a classical sequence for introducing a hydroxymethyl group at the 5-position of pyrazoles.

- Scalability and Modularity : The synthetic sequence is modular, allowing for substitution of different aryl or alkyl groups at the 3- and 1-positions, respectively, by varying the starting materials.

Summary Table: Synthetic Approaches

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Condensation + Alkylation | Chalcone formation, pyrazole cyclization, N-alkylation, hydroxymethylation | Flexible, high-yielding, modular | Requires careful purification, regioselectivity control |

| Cross-Coupling | Pyrazole halogenation, Suzuki/Stille coupling, N-alkylation | Precise functionalization | Requires metal catalysts, sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions such as:

Oxidation: : Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: : Reduction of the potential carbonyl (if oxidized) back to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: : The hydroxyl group can be substituted by other groups using appropriate reagents like thionyl chloride to form chlorides or tosylates.

Common Reagents and Conditions

Oxidation: : PCC, DMSO (Dimethyl sulfoxide).

Reduction: : Sodium borohydride, lithium aluminum hydride.

Substitution: : Thionyl chloride, tosyl chloride.

Major Products Formed

Oxidation: : (1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanone

Reduction: : Original compound or its derivatives.

Substitution: : Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

This compound can serve as a building block for the synthesis of more complex molecules due to its reactive functional groups.

Biology and Medicine

In medicinal chemistry, (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol could be explored for its potential pharmacological activities, especially in the development of new therapeutic agents targeting specific enzymes or receptors.

Industry

In the chemical industry, it might be utilized in the development of novel materials or as a chemical intermediate in various synthetic pathways.

Mechanism of Action

The mechanism by which (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol exerts its effects would depend on its application. For instance, if used as a drug, it might interact with biological targets like enzymes or receptors, modulating their activity through binding interactions. Its molecular structure allows for diverse interactions, enabling it to fit into various biological pathways.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Impact of Substituent Position and Electronic Effects

- Thiophen-3-yl vs.

- Cyclopropylmethyl vs. Ethyl/Propargyl : The cyclopropylmethyl group provides steric bulk without excessive lipophilicity, likely improving pharmacokinetic profiles compared to ethyl (flexible) or propargyl (electron-withdrawing) groups .

- Pyrazine vs. Thiophene : Replacing thiophene with pyrazine (as in ) introduces two nitrogen atoms, increasing polarity and hydrogen-bond acceptor capacity, which may enhance solubility but reduce membrane permeability .

Biological Activity

The compound (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a novel organic molecule that integrates a pyrazole ring with a cyclopropylmethyl and thiophene substituent. This unique structural combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 247.36 g/mol. The presence of the pyrazole and thiophene rings contributes to its aromatic stability and electronic properties, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, enhancing its binding affinity to various biological targets. The thiophene ring may also participate in electronic interactions that influence the compound's pharmacological profile.

Biological Activities

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:

- Antimicrobial : Inhibition of bacterial growth.

- Anti-inflammatory : Reduction of inflammation markers in vitro.

- Anticancer : Induction of apoptosis in cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of pyrazole exhibited significant antimicrobial properties against various bacterial strains, suggesting that this compound may share similar effects due to its structural components .

- Anti-inflammatory Effects : In vitro assays showed that compounds with thiophene and pyrazole rings could inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies have indicated that pyrazole derivatives can induce apoptosis in glioma cells through multiple mechanisms, including the inhibition of key signaling pathways such as AKT/mTOR .

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole, Thiophene | Antimicrobial, Anti-inflammatory, Anticancer |

| 2-(1-(cyclopropylmethyl)-4,5-dihydrothieno[3,2-c]pyridine) | Thienopyridine | Antidepressant |

| 4-(imidazo[1,2-a]pyridin-3-yl)butanamide | Imidazole derivative | Anticancer |

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions followed by functionalization to introduce the thiophene and cyclopropylmethyl groups. Industrially, optimizing these synthetic routes can enhance yield and reduce costs while adhering to green chemistry principles.

Q & A

Q. What are the common synthetic routes for (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, leveraging pyrazole core formation followed by functionalization. For example:

- Step 1 : Cyclopropylmethyl substitution via nucleophilic displacement or alkylation of a pyrazole precursor (e.g., using cyclopropylmethyl bromide under basic conditions) .

- Step 2 : Thiophene-3-yl group introduction via Suzuki-Miyaura coupling or direct electrophilic substitution .

- Step 3 : Methanol group installation through oxidation of a methyl group (e.g., using KMnO₄ in acidic conditions) or reduction of a carbonyl intermediate (e.g., NaBH₄) .

Characterization : Intermediates are validated using -NMR, -NMR, and LC-MS. Crystallographic confirmation (via SHELX ) is recommended for ambiguous structures.

Q. How is the structural stability of this compound assessed under varying experimental conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions.

- pH Sensitivity : Stability in acidic/basic media is tested via HPLC monitoring after 24-hour incubation at pH 2–12 .

- Light Sensitivity : UV-Vis spectroscopy tracks degradation under UV exposure (e.g., 254 nm for 48 hours) .

Key Insight : The cyclopropylmethyl group enhances steric protection, while the thiophene moiety may increase susceptibility to oxidative degradation .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme Inhibition : Screening against kinases or cytochrome P450 isoforms using fluorescence-based activity assays .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to measure IC₅₀ values .

Note : False positives due to thiophene-mediated redox activity should be ruled out using counter-screens with antioxidants .

Advanced Research Questions

Q. How can conflicting crystallographic data on pyrazole-thiophene derivatives be resolved?

Contradictions in bond angles or dihedral angles (e.g., thiophene-pyrazole torsion) arise from polymorphism or solvent effects. Mitigation strategies:

- High-Resolution Crystallography : Use synchrotron radiation for datasets with resolution ≤ 0.8 Å .

- Computational Validation : Compare experimental structures with density functional theory (DFT)-optimized geometries .

- Dynamic Studies : Variable-temperature XRD to assess conformational flexibility .

Example : A benzothiophene-pyrazole analog showed a 24.99° dihedral angle variance between two polymorphs, resolved via SHELXL refinement .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

- Isotere Replacement : Substitute the methanol group with a trifluoromethyl or methylsulfonyl group to reduce oxidative metabolism .

- Deuterium Labeling : Introduce deuterium at the cyclopropylmethyl group’s α-position to slow CYP450-mediated cleavage .

- Prodrug Design : Mask the methanol as an ester (e.g., acetyl) to enhance permeability, with enzymatic hydrolysis in vivo .

Data : In a related pyrazole derivative, deuterium labeling increased half-life in rat liver microsomes from 2.1 to 5.8 hours .

Q. How do electronic effects of the thiophene moiety influence reactivity in cross-coupling reactions?

- Electrophilic Aromatic Substitution : Thiophene’s electron-rich nature directs substitutions to the 2- or 5-positions. Halogenation (e.g., Br₂ in CHCl₃) at these positions enables subsequent Suzuki couplings .

- Negishi Coupling : Thiophene-3-yl zincates show higher reactivity than phenyl analogs due to sulfur’s polarizability, yielding 75–85% cross-coupled products .

Challenge : Competing side reactions (e.g., homocoupling) are minimized using PdCl₂(PPh₃)₂ with rigorous degassing .

Q. What computational methods predict binding modes to biological targets like kinases?

- Docking Studies : Use AutoDock Vina or Schrödinger Glide with crystal structures of target kinases (e.g., EGFR, PDB: 1M17) .

- MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with hinge region residues) .

Case Study : A pyrazole analog showed a docking score of −9.2 kcal/mol for EGFR, correlating with experimental IC₅₀ of 0.8 µM .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.